molecular formula C10H9FO2 B1408986 Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid CAS No. 1706463-41-3

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1408986
CAS No.: 1706463-41-3
M. Wt: 180.17 g/mol
InChI Key: ZEIXTIGKLVQADU-WPRPVWTQSA-N
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Description

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9FO2 It is a cyclopropane derivative characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-fluoro-1-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with a fluorinated diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.

    Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of cis-2-fluoro-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    Trans-2-fluoro-1-phenylcyclopropanecarboxylic acid: Differing in the spatial arrangement of the fluorine and phenyl groups.

    2-chloro-1-phenylcyclopropanecarboxylic acid: Substitution of fluorine with chlorine.

    2-bromo-1-phenylcyclopropanecarboxylic acid: Substitution of fluorine with bromine.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,2S)-2-fluoro-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIXTIGKLVQADU-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180572
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706463-41-3
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706463-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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